molecular formula C23H24N4O2S B6556747 N-[4-(dimethylamino)phenyl]-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide CAS No. 1040645-66-6

N-[4-(dimethylamino)phenyl]-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide

Cat. No.: B6556747
CAS No.: 1040645-66-6
M. Wt: 420.5 g/mol
InChI Key: JUCQKJDWXOYYAN-UHFFFAOYSA-N
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Description

This compound features a hybrid scaffold comprising an imidazo[2,1-b][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 6 and a propanamide side chain terminating in a 4-(dimethylamino)phenyl moiety. The compound’s synthetic route likely involves condensation reactions analogous to those described for structurally related imidazothiazoles .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-26(2)18-8-6-17(7-9-18)24-22(28)13-10-19-15-30-23-25-21(14-27(19)23)16-4-11-20(29-3)12-5-16/h4-9,11-12,14-15H,10,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCQKJDWXOYYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(dimethylamino)phenyl]-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C23H24N4O2S
  • Molecular Weight : 420.5 g/mol
  • CAS Number : 1040645-66-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazo[2,1-b][1,3]thiazole moiety and subsequent modifications to introduce the dimethylamino and methoxyphenyl groups. The synthetic pathway often utilizes various reagents and conditions to achieve high yields of the target compound.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structural features possess significant antimicrobial properties. For instance, derivatives containing the imidazo[2,1-b][1,3]thiazole scaffold have been evaluated for their activity against various bacterial strains. In vitro assays indicate that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL for some analogs .

Anticancer Activity

The anticancer potential of this compound has also been explored. In a screening conducted by the National Cancer Institute (NCI), it was found that while the compound showed limited activity against a panel of cancer cell lines at a concentration of 10 µM, it displayed notable sensitivity in specific leukemia cell lines . This suggests that further optimization could enhance its efficacy as an anticancer agent.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit bacterial cell wall synthesis .

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • Antitubercular Activity : A series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and tested for anti-tuberculosis activity. Among these, several compounds showed promising results against resistant strains of Mycobacterium tuberculosis .
  • Anticancer Screening : In vitro studies involving various cancer cell lines demonstrated that modifications to the thiazole ring could enhance cytotoxicity and selectivity toward cancer cells .

Summary Table of Biological Activities

Activity Type Effectiveness Reference
AntimicrobialMIC = 3.125 μg/mL
AnticancerLimited activity in vitro
CytotoxicityLow toxicity in normal cells

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[4-(dimethylamino)phenyl]-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A study on imidazo[1,2-b]pyridazines demonstrated that derivatives with similar structural motifs showed promising anticancer activity by inducing apoptosis in tumor cells .
  • Mechanism of Action : The compound may inhibit specific signaling pathways involved in cell proliferation and survival, making it a candidate for further development in cancer therapies.

Neurodegenerative Disease Research

The compound's structural features suggest potential utility in targeting neurodegenerative conditions such as Alzheimer's disease:

  • Binding Studies : Research has shown that imidazole derivatives can bind to amyloid plaques associated with Alzheimer's disease . This binding can potentially inhibit plaque formation or promote clearance.
  • In Vivo Studies : Future studies could explore the efficacy of this compound in animal models of neurodegeneration to assess its therapeutic potential.

Imaging Agents

The unique properties of this compound may also lend itself to use as an imaging agent in medical diagnostics:

  • Potential Applications : Compounds with similar structures have been investigated for their ability to serve as imaging agents for tracking disease progression through molecular imaging techniques .
  • Research Implications : This application could enhance the ability to visualize pathological processes in real-time during clinical evaluations.

Table 1: Summary of Relevant Studies

Study ReferenceFocus AreaKey Findings
Anticancer ActivitySignificant cytotoxicity against human tumor cell lines
Neurodegenerative DiseasesBinding affinity to amyloid plaques
Imaging AgentsPotential use as a diagnostic tool

Experimental Data

In a recent study evaluating imidazo[1,2-b]pyridazine derivatives, several compounds were synthesized and tested for their binding affinity to amyloid plaques. The results indicated that modifications similar to those found in this compound could enhance binding properties and thus warrant further investigation for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Imidazo[2,1-b][1,3]thiazole Cores

Key Structural Features and Modifications:

Compound Name Substituents at Imidazothiazole Core Side Chain/Functional Groups Biological Activity (if reported)
Target Compound 6-(4-methoxyphenyl) 3-propanamide-N-(4-(dimethylamino)phenyl) Not explicitly reported
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole () 6-(4-methylsulfonylphenyl) None (scaffold alone) Potent COX-2 inhibition (IC₅₀ = 0.05 μM)
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2,4-dimethylphenyl)acetamide () 6-(4-chlorophenyl) 2-acetamide-N-(2,4-dimethylphenyl) Not reported; structural focus on halogenated aryl
N-(4-Methoxyphenyl)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetamide (f) 6-(4-bromophenyl) 2-acetamide-N-(4-methoxyphenyl) Antimicrobial activity (preliminary screening)

Key Observations:

  • Substituent Effects on Bioactivity: The 4-methylsulfonylphenyl group in ’s compound confers potent COX-2 inhibition, likely due to enhanced hydrogen bonding and hydrophobic interactions with the enzyme’s active site. In contrast, the target compound’s 4-methoxyphenyl and dimethylamino groups may favor interactions with polar or charged residues in alternative targets .
  • Halogenation vs.

Functionalized Acetamide and Propanamide Derivatives

Comparison of Side Chain Modifications:

Compound (Evidence) Core Structure Side Chain Features Physicochemical Properties
Target Compound () Imidazothiazole Propanamide with terminal dimethylaminoaryl High polarity (logP reduced by -NMe₂)
5f () Imidazothiazole Acetamide with 6-chloropyridinyl Moderate lipophilicity (Cl substituent)
5h () Imidazothiazole Acetamide with 4-methoxypyridinyl Improved solubility (methoxy group)

Key Observations:

  • Terminal Substituent Impact: The dimethylamino group in the target compound may act as a hydrogen bond acceptor, contrasting with chloropyridinyl (5f) or methoxypyridinyl (5h) groups, which prioritize π-π stacking or dipole interactions .

Pharmacological Profiles of Related Compounds

  • COX-2 Inhibition (): The methylsulfonylphenyl-imidazothiazole scaffold demonstrates high COX-2 selectivity, suggesting that sulfonyl groups are critical for isoform-specific binding.
  • Ephrin Receptor Inhibition () : Imidazothiazoles with bulky tert-butyl or morpholine substituents (e.g., 6-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]phenyl] derivatives) exhibit moderate Ephrin-B2 inhibition (IC₅₀ = 10,000 nM), highlighting the need for optimized substituents in such applications .

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